molecular formula C9H7FO2 B2985899 1-(4-Fluorophenyl)propane-1,2-dione CAS No. 10557-24-1

1-(4-Fluorophenyl)propane-1,2-dione

Cat. No.: B2985899
CAS No.: 10557-24-1
M. Wt: 166.151
InChI Key: SUYYALHDOSIMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)propane-1,2-dione is an organic compound with the molecular formula C₉H₇FO₂ and a molecular weight of 166.15 g/mol It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propane-1,2-dione moiety

Scientific Research Applications

1-(4-Fluorophenyl)propane-1,2-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Future Directions

The future directions for research on 1-(4-Fluorophenyl)propane-1,2-dione could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, and environmental science . Further studies could also focus on understanding its reactivity, stability, and interactions with other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)propane-1,2-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoroacetophenone with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)propane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)propane-1,2-dione involves interactions with various molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form stable complexes with biological molecules. This can lead to inhibition of specific enzymes or disruption of cellular processes .

Comparison with Similar Compounds

  • 1-(3-Fluorophenyl)propane-1,2-dione
  • 1-(4-Chlorophenyl)propane-1,2-dione
  • 1-(4-Bromophenyl)propane-1,2-dione

Comparison: 1-(4-Fluorophenyl)propane-1,2-dione is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its chloro and bromo analogs, the fluorine derivative often exhibits higher reactivity and different biological activities .

Properties

IUPAC Name

1-(4-fluorophenyl)propane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYYALHDOSIMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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